molecular formula C7H13NO4S B575554 Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) CAS No. 174602-69-8

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)

Cat. No.: B575554
CAS No.: 174602-69-8
M. Wt: 207.244
InChI Key: KYGMYIZCEKUXGB-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic Acid is an aliphatic cycloalkyl carboxylic acid used in the preparation of amino acids and other biologically active compounds . It is a colorless nonvolatile oil .


Synthesis Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . This structure is responsible for many of the compound’s properties .


Physical And Chemical Properties Analysis

Cyclopentanecarboxylic acid has a molar mass of 114.144 g·mol −1 . It appears as a colorless oil with a density of 1.0510 g/cm 3 . It has a melting point of −7 °C (19 °F; 266 K) and a boiling point of 212 °C (414 °F; 485 K) .

Scientific Research Applications

Asymmetric Syntheses

  • Asymmetric syntheses of amino-methyl-cyclopentanecarboxylic acids have been achieved through a series of steps starting from commercially available materials. This process involves the Ireland-Claisen rearrangement of β-amino allyl esters, followed by ring-closure metathesis, reduction, and deprotection, showcasing the utility of cyclopentanecarboxylic acid derivatives in synthesizing enantiopure compounds (Davies et al., 2013).

Nucleophilic Additions

  • Regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl) bicyclobutanes have been studied, demonstrating that the nitrogen nucleophile can be introduced at specific positions even in the presence of a carboxyl derivative. This methodology enables the generation of precursors to α-amino cyclobutane carboxylic acids, which can be further transformed into diacids through carbonylation and reduction processes (Gaoni, 1988).

Synthesis of Dithiocarboxylic Acids

  • The synthesis of 2-(Methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters has been reported. This synthesis highlights the versatility of cyclopentanecarboxylic acid derivatives in creating complex molecules with potential applications in various fields, including pharmaceuticals (Fukada & Yamamoto, 1985).

Electrolytic Dissociation Studies

  • The electrolytic dissociation of cyclopentanedicarboxylic acids, which are used as pharmaceutical intermediates, has been analyzed. Understanding the dissociation behavior is crucial for comprehending the distribution of biopharmaceutically active and inactive forms in solutions, thus impacting their pharmaceutical applications (Kvaratskhelia et al., 2013).

Safety and Hazards

Cyclopentanecarboxylic acid is corrosive and can cause burns and eye damage . It can decompose under conditions of extreme heat, releasing irritating gases . Hence, storage under appropriate conditions is essential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) involves the reaction of Cyclopentanecarboxylic acid with methylsulfonyl chloride, followed by the reaction of the resulting product with ammonia.", "Starting Materials": ["Cyclopentanecarboxylic acid", "methylsulfonyl chloride", "ammonia"], "Reaction": ["Step 1: Cyclopentanecarboxylic acid is reacted with thionyl chloride to form Cyclopentanecarboxylic acid chloride.", "Step 2: The resulting product from Step 1 is then reacted with methylsulfonyl chloride to form Cyclopentanecarboxylic acid, 1-(methylsulfonyl)chloride.", "Step 3: The product from Step 2 is then reacted with ammonia to form Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)."] }

174602-69-8

Molecular Formula

C7H13NO4S

Molecular Weight

207.244

IUPAC Name

1-(methanesulfonamido)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10)

InChI Key

KYGMYIZCEKUXGB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1(CCCC1)C(=O)O

synonyms

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)

Origin of Product

United States

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